N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative featuring a butanamide linker connecting a 5-chloro-2-methoxyphenyl group to a pyridazinone core substituted with a 4-fluorophenyl moiety. Its structure combines halogenated aromatic systems (Cl, F) and a methoxy group, which are known to influence electronic properties, solubility, and receptor-binding interactions. The compound’s synthetic pathway likely involves alkylation or coupling reactions, as seen in analogous pyridazinone syntheses .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O3/c1-29-19-10-6-15(22)13-18(19)24-20(27)3-2-12-26-21(28)11-9-17(25-26)14-4-7-16(23)8-5-14/h4-11,13H,2-3,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPDSXFSYPROHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula: C25H19ClFN3O4
- Molecular Weight: 463.89 g/mol
- IUPAC Name: N-(5-chloro-2-methoxyphenyl)-4-{3-[(3-fluorophenyl)methoxy]-6-oxo-1,6-dihydropyridazin-1(6H)-yl}butanamide
- Structural Features: The compound contains a butanamide moiety linked to a pyridazine derivative, which is substituted with fluorophenyl and chloro-methoxy groups.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways and cell signaling.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as kinases or proteases, which are crucial for cellular proliferation and survival.
- Receptor Modulation: It might interact with specific receptors, influencing pathways related to inflammation or cancer progression.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: MCF-7 Cells
In a study evaluating the effects on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in breast cancer management.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines in activated macrophages.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate that the compound has moderate absorption and distribution characteristics, with a half-life suitable for potential therapeutic use. However, toxicity assessments are necessary to determine safety profiles.
Toxicity Profile
In acute toxicity tests on rodents, the compound exhibited mild toxicity at high doses, necessitating further investigation into its safety margins and long-term effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness lies in its butanamide chain and dual halogenation (Cl, F). Key comparisons include:
- Halogenation: The target compound’s 4-fluorophenyl group is shared with Example 7 , which may enhance metabolic stability and lipophilicity compared to non-halogenated analogs like 5a .
- Aromatic Substitution: The 5-chloro-2-methoxyphenyl group distinguishes it from compounds with bromo (8a ) or cyano substituents (Example 7 ), which alter electron-withdrawing/donating effects.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Lipophilicity : The 4-fluorophenyl and chloro-methoxyphenyl groups likely increase logP compared to methylthio derivatives (e.g., 5a ), enhancing membrane permeability.
- Bioactivity: Pyridazinones with fluorophenyl groups (e.g., Example 7 ) are often explored as kinase inhibitors or anti-inflammatory agents, suggesting similar targets for the compound.
- Solubility : The butanamide linker may improve aqueous solubility relative to phosphate esters (Example 7 ) but reduce it compared to carboxylates (7a ).
Preparation Methods
Formation of the Pyridazinone Core
The pyridazinone core is synthesized via cyclization of 4-fluorophenylhydrazine with a diketone precursor, typically ethyl acetoacetate or methyl propionylacetate. The reaction proceeds under acidic conditions (e.g., hydrochloric acid or acetic acid) at reflux temperatures (80–100°C) for 6–12 hours. The hydrazine group reacts with the β-ketoester to form a dihydropyridazinone intermediate, which is subsequently oxidized to the pyridazinone using hydrogen peroxide or potassium persulfate.
Key reaction:
$$
\text{4-Fluorophenylhydrazine} + \text{ethyl acetoacetate} \xrightarrow{\text{HCl, reflux}} \text{3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-one}
$$
Introduction of the Butanamide Side Chain
The butanamide moiety is introduced via a nucleophilic acyl substitution reaction. The pyridazinone intermediate is treated with 4-chlorobutanoyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added as a base to scavenge HCl, and the reaction is stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours. The product, 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanoyl chloride, is isolated via vacuum filtration and used without further purification.
Coupling with 5-Chloro-2-Methoxyaniline
The final step involves coupling the acyl chloride with 5-chloro-2-methoxyaniline. This is achieved using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of hydroxybenzotriazole (HOBt) to minimize side reactions. The reaction is conducted in DCM or dimethylformamide (DMF) at room temperature for 24–48 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water.
Reaction scheme:
$$
\text{4-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanoyl chloride} + \text{5-chloro-2-methoxyaniline} \xrightarrow{\text{EDCI, HOBt}} \text{N-(5-chloro-2-methoxyphenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide}
$$
Optimization of Reaction Parameters
Solvent and Temperature Effects
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for acylation but may lead to decomposition. Non-polar solvents (DCM, THF) improve stability but require longer reaction times.
- Temperature control: Low temperatures (0–5°C) during acylation prevent epimerization, while room temperature is optimal for coupling reactions.
Catalytic Systems
- EDCI/HOBt system: Achieves >80% coupling efficiency by activating the carboxyl group and suppressing racemization.
- Alternative catalysts: N,N’-Diisopropylcarbodiimide (DIC) with oxyma pure offers comparable yields but requires stringent moisture control.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial methods employ continuous flow reactors to enhance heat and mass transfer. Key steps include:
Process Optimization
- Green chemistry: Replacement of chlorinated solvents with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalyst recycling: Immobilized EDCI on silica gel allows for three reuse cycles without significant loss in activity.
Analytical Characterization
Structural Confirmation
- NMR spectroscopy: $$ ^1H $$ NMR (400 MHz, DMSO-$$d6$$): δ 8.21 (s, 1H, pyridazinone-H), 7.89–7.43 (m, 4H, aromatic-H), 3.89 (s, 3H, OCH$$3$$), 2.51–2.48 (m, 4H, butanamide-CH$$_2$$).
- Mass spectrometry: ESI-MS m/z 486.1 [M+H]$$^+$$ (calculated for C$${21}$$H$${19}$$ClFN$$3$$O$$3$$: 485.8).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
